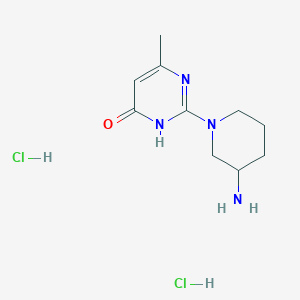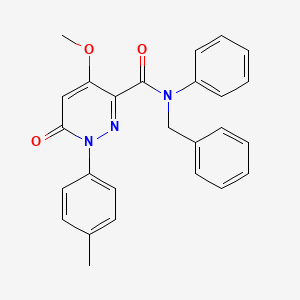
2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals, and a pyrimidinone group, which is a key structure in several important drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrimidinone ring, and an amine group . These functional groups could potentially participate in a variety of chemical reactions.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amine group could participate in acid-base reactions, the piperidine ring could undergo electrophilic substitution reactions, and the pyrimidinone ring could undergo a variety of reactions depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the presence of an amine group could make the compound basic, and the presence of a pyrimidinone ring could make the compound capable of forming hydrogen bonds .Scientific Research Applications
Histamine H4 Receptor Ligands
Research by Altenbach et al. (2008) in the realm of medicinal chemistry developed a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. These compounds, including variations of the core pyrimidine moiety, have shown potential as anti-inflammatory agents and for their antinociceptive activity in pain models. This indicates the chemical's utility in the development of novel therapeutics targeting inflammation and pain management Altenbach et al., 2008.
Antitumor Activity
Insuasty et al. (2013) described the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity. These compounds, derived from modifications of the pyrimidin-4-one structure, were evaluated against 57 cancer cell lines, showing significant antitumor potential. This underscores the role of such chemical structures in oncological research, offering a pathway for the development of new anticancer drugs Insuasty et al., 2013.
Alzheimer's Disease Research
Mohamed et al. (2011) focused on the design and synthesis of 2,4-disubstituted pyrimidine derivatives as inhibitors of cholinesterase and amyloid-β (Aβ) aggregation, showing promise in Alzheimer's disease research. Their study highlights the potential of pyrimidine derivatives in developing treatments targeting multiple pathological routes in Alzheimer's disease, including cholinesterase inhibition and prevention of Aβ fibril aggregation Mohamed et al., 2011.
Antimicrobial Agents
Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antimicrobial activity against various bacterial and fungal strains. This research contributes to the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi Hossan et al., 2012.
Dual Inhibitors for Cancer Treatment
Gangjee et al. (2005) designed and synthesized compounds acting as dual inhibitors of dihydrofolate reductase and thymidylate synthase, important targets in cancer chemotherapy. Their work demonstrates the potential of pyrimidin-4-one derivatives in developing multifunctional drugs for cancer treatment Gangjee et al., 2005.
properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-7-5-9(15)13-10(12-7)14-4-2-3-8(11)6-14;;/h5,8H,2-4,6,11H2,1H3,(H,12,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGVWPPOCGPIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopiperidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2996068.png)
![2-[(3-chloro-2-methylphenyl)amino]-N-[2-(diethylamino)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2996069.png)
![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2996073.png)





